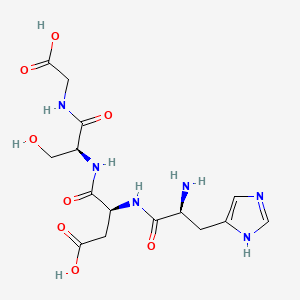

H-His-Asp-Ser-Gly-OH

Description

Structure

3D Structure

Properties

CAS No. |

84861-22-3 |

|---|---|

Molecular Formula |

C15H22N6O8 |

Molecular Weight |

414.37 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C15H22N6O8/c16-8(1-7-3-17-6-19-7)13(27)20-9(2-11(23)24)15(29)21-10(5-22)14(28)18-4-12(25)26/h3,6,8-10,22H,1-2,4-5,16H2,(H,17,19)(H,18,28)(H,20,27)(H,21,29)(H,23,24)(H,25,26)/t8-,9-,10-/m0/s1 |

InChI Key |

QGOUMMOXJUFIGP-GUBZILKMSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for H His Asp Ser Gly Oh

Refined Solid-Phase Peptide Synthesis (SPPS) Strategies for H-His-Asp-Ser-Gly-OH

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, remains the cornerstone of peptide synthesis, offering high purity and the potential for automation. jpt.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is predominantly employed due to its use of milder basic conditions for Nα-deprotection, which contrasts with the harsh, repetitive acidolysis required in Boc-based chemistry. nih.gov

However, the His-Asp-Ser-Gly sequence presents specific challenges. The Asp-Gly junction is notoriously prone to aspartimide formation during the piperidine-mediated Fmoc deprotection step. nih.gov This intramolecular cyclization leads to the formation of a succinimide (B58015) intermediate, which can hydrolyze to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl isomer, complicating purification and reducing the yield of the target peptide. nih.govgoogle.com The presence of histidine also requires careful selection of protecting groups and coupling conditions to prevent side reactions and racemization. chemrxiv.orgpeptide.com

| Peptide Class | Synthetic Strategy | Reported Yield Range | Key Challenges for this compound |

|---|---|---|---|

| Generic Tetrapeptides | Fmoc/t-Bu SPPS | 50-85% researchgate.net | N/A |

| Asp-Gly Containing Peptides | Fmoc/t-Bu SPPS | Variable; significantly lower without optimization | High propensity for aspartimide formation. nih.govgoogle.com |

| Histidine-Containing Peptides | Fmoc/t-Bu SPPS | Variable; requires optimized coupling | Risk of racemization during activation. peptide.com |

The choice of coupling reagent is paramount for minimizing side reactions and ensuring complete acylation at each step. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are frequently used in combination with additives that act as activated esters and suppress racemization. peptide.com Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and its safer, more effective analogue, Oxyma Pure (ethyl cyano(hydroxyimino)acetate). peptide2.compeptide.com

For difficult sequences, including those containing histidine, aminium/uronium salt-based reagents like HBTU, HATU, and HCTU are often preferred for their high reactivity and speed. peptide.comrsc.org HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective, demonstrating faster reaction rates and reduced epimerization compared to HBTU. peptide.com Recent developments have also introduced reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which offers high efficiency and requires only one equivalent of base. peptide.com

To mitigate aspartimide formation in the Asp-Gly sequence, strategies include the use of elevated temperatures and reduced reaction times, which can paradoxically decrease the side reaction by shortening the peptide's exposure to basic conditions during the subsequent deprotection step. chemrxiv.org

| Coupling Reagent | Class | Advantages | Considerations for this compound |

|---|---|---|---|

| DIC/HOBt or DIC/Oxyma | Carbodiimide + Additive | Cost-effective; minimizes racemization. peptide.com | May have slower kinetics for difficult couplings. |

| HBTU/HATU | Aminium/Uronium Salt | Fast, efficient couplings. peptide.com HATU reduces racemization risk. peptide.com | Optimal for the problematic His residue coupling. |

| HCTU | Aminium/Uronium Salt | High reactivity, similar to HATU. rsc.org | Effective for ensuring complete coupling reactions. |

| COMU | Uronium Salt | High efficiency, safer byproducts, requires less base. peptide.com | A modern, highly effective option for complex syntheses. |

The activation of the carboxylic acid of the incoming Fmoc-amino acid is a critical step that can be performed either by pre-activating the amino acid with the coupling reagent before addition to the resin or by adding the components separately for in situ activation. peptide2.com While pre-activation ensures the formation of the active species, it can also increase the risk of side reactions, such as racemization, especially for sensitive residues like histidine. sigmaaldrich.com

Conversely, in situ activation can sometimes lead to higher purity. One study demonstrated that for a model peptide, switching from a 1-minute pre-activation with DIC/OxymaPure to an in situ activation strategy increased the final peptide purity from 83.5% to 95.4%. peptide.com This suggests that for a sequence like this compound, minimizing the time the activated amino acid spends in solution before reacting with the resin-bound amine can be beneficial, particularly for the sensitive Fmoc-His(Trt)-OH and Fmoc-Asp(OtBu)-OH residues.

| Activation Method | Description | Reported Purity (Model Peptide) peptide.com | Potential Impact on this compound Synthesis |

|---|---|---|---|

| Pre-activation (1 min) | Coupling cocktail activated before addition to resin. | 83.5% | Increased risk of racemization for Histidine. |

| In situ activation | Reagents added directly to the resin for activation. | 95.4% | May improve purity by minimizing side reactions of activated intermediates. |

Optimization of Coupling Reagents and Reaction Conditions for this compound Assembly

Development of Analogues and Modified Derivatives of this compound

The modification of the this compound sequence is a key strategy for studying its structure-function relationships. These modifications can involve constraining the peptide's conformation or introducing non-natural amino acids to enhance stability or modulate biological activity.

Peptidomimetics are compounds that mimic the essential elements of a peptide but with modified structures to improve properties like stability and conformational rigidity. Given that this compound is a fragment of Aβ, strategies used to create Aβ inhibitors are applicable. rsc.org One approach involves backbone modification to stabilize a specific secondary structure. For example, N-amino peptides (NAPs), where the α-nitrogen of an amino acid residue is replaced by a hydrazine (B178648) moiety, can act as β-strand mimics and have been synthesized to inhibit Aβ aggregation. rsc.org Another strategy involves the synthesis of derivatives incorporating non-peptidic elements, such as the inclusion of thymine (B56734) and the N-methylated amino acid sarcosine, to create peptidomimetics that can interfere with protein aggregation pathways. acs.org The synthesis of such analogues typically follows standard Fmoc-SPPS protocols, using custom-synthesized building blocks for the non-canonical parts. rsc.orgacs.org

The versatility of SPPS allows for the straightforward incorporation of amino acids with altered stereochemistry (e.g., D-amino acids) or non-canonical side chains. jpt.com The introduction of a D-amino acid can induce specific turns in the peptide structure and often confers resistance to proteolytic degradation.

The incorporation of non-canonical amino acids (ncAAs) can be achieved through several methods. For chemical synthesis, a wide array of Fmoc-protected ncAAs is commercially available or can be synthesized and incorporated using standard SPPS coupling protocols. acs.org More advanced biological and semi-synthetic methods include cell-free protein synthesis and genetic code expansion, where the translational machinery of a cell is engineered to recognize a novel codon and insert a specific ncAA during protein synthesis. frontiersin.orgmdpi.comresearchgate.net These methods allow for the residue-specific incorporation of ncAAs with diverse functionalities, including fluorescent tags, cross-linking agents, or altered backbones.

| Modification Type | Example | Synthetic Approach | Potential Purpose |

|---|---|---|---|

| Stereochemical Modification | Replacing L-His with D-His | Standard Fmoc-SPPS using Fmoc-D-His(Trt)-OH. peptide2.com | Induce β-turns; increase proteolytic stability. |

| Backbone Modification | N-amino peptide (NAP) | SPPS using N-aminated building blocks. rsc.org | Create β-strand mimics to inhibit aggregation. |

| Non-Canonical Amino Acid (ncAA) Incorporation | Peptide bond isostere (e.g., trifluoroethylamine) | SPPS using pre-synthesized dipeptide building blocks. acs.org | Enhance stability against proteases. |

| Photo-crosslinkers (e.g., p-benzoyl-L-phenylalanine) | Fmoc-SPPS or genetic code expansion. acs.org | To study molecular interactions via photo-affinity labeling. |

Synthesis of Conformationally Constrained Peptidomimetics Derived from this compound

State-of-the-Art Analytical and Purification Techniques for this compound

The successful synthesis of the tetrapeptide this compound necessitates robust analytical and purification strategies to ensure the final product's identity, purity, and quality. Given the complexities of peptide synthesis, which can yield a mixture of the target sequence along with deletion sequences, truncated peptides, and various chemical modifications, advanced chromatographic and spectrometric techniques are indispensable. These methods allow for the precise separation of the desired peptide from a complex crude mixture and the unambiguous confirmation of its primary structure and purity level.

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separation of this compound

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the analysis and purification of synthetic peptides like this compound. nih.gov Its high resolving power makes it ideal for separating the target peptide from closely related impurities. hplc.eu Reversed-Phase HPLC (RP-HPLC) is the most ubiquitously employed mode for peptide separation, utilizing differences in hydrophobicity. nih.gov

Analytical HPLC is used to assess the purity of the crude synthetic peptide and to confirm the purity of the final product. A small amount of the sample is injected onto an analytical column, and the components are separated based on their interaction with the stationary phase as the mobile phase composition changes. The resulting chromatogram displays peaks corresponding to the target peptide and any impurities. Purity is typically quantified by calculating the relative area of the main peak. For this compound, a significant impurity to monitor is the aspartimide variant, a common side reaction in sequences containing Asp-Gly or Asp-Ser motifs, which can form under both acidic and basic conditions. peptide.com

Preparative HPLC is the method of choice for purifying the target peptide on a larger scale. hplc.eu The principles are similar to analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample loads to isolate a significant quantity of the pure peptide. peptide.com The process often begins with method development on an analytical scale to optimize separation parameters like the elution gradient. hplc.eupeptide.com This analytical method is then scaled up for preparative purification. Fractions are collected as the peptide elutes from the column and are subsequently analyzed for purity; those meeting the required specification are combined and lyophilized to yield the final, purified peptide powder. peptide.com

Key parameters in the HPLC separation of this compound include:

Stationary Phase: Wide-pore C18 (octadecylsilyl) silica-based columns are standard for peptide separations, as the larger pores accommodate the size of the peptide molecules. hplc.euhplc.eu

Mobile Phase: A common mobile phase system consists of two solvents: (A) water and (B) acetonitrile, a volatile organic solvent. hplc.eu An ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA), is added to both solvents to improve peak shape and resolution. peptide.com

Gradient Elution: A linear gradient, where the percentage of the organic solvent (B) is gradually increased over time, is used to elute the peptide and impurities from the column. peptide.com A shallow gradient slope is often necessary to achieve high resolution between the target peptide and its impurities. hplc.eu

Detection: Peptides are typically monitored using UV detectors at a wavelength of 215-230 nm, where the peptide backbone absorbs light. thermofisher.comrsc.org

Table 1: Representative HPLC Parameters for Analysis and Purification of this compound

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 3-5 µm particle size | C18, 20-50 mm ID x 250 mm, 5-10 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Shallow linear gradient (e.g., 5-50% B over 30 min) | Scaled gradient based on analytical run (e.g., focused 20-40% B over 45 min) |

| Flow Rate | ~1.0 mL/min | 15-50 mL/min (dependent on column diameter) |

| Detection | UV at 220 nm | UV at 220 nm or 230 nm |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

Advanced Mass Spectrometry (MS) for Sequence Verification and Purity Assessment of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for the characterization of synthetic peptides, providing precise molecular weight determination and definitive sequence verification. birmingham.ac.ukthermofisher.com

Purity Assessment by MS complements HPLC analysis. While HPLC separates impurities based on retention time, MS can identify impurities by their distinct molecular weights. This allows for the detection of co-eluting species that might appear as a single peak in an HPLC chromatogram. For this compound, MS can readily detect common synthesis failures, such as the deletion of an amino acid or the presence of residual protecting groups, by identifying ions with masses that deviate from the theoretical mass of the target peptide.

Sequence Verification is routinely achieved using tandem mass spectrometry (MS/MS). nih.gov In this technique, the intact peptide ion (the parent or precursor ion) is isolated within the mass spectrometer and then fragmented by collision with an inert gas. birmingham.ac.uknih.gov This fragmentation typically occurs at the peptide bonds, producing a series of characteristic fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nih.gov

The mass spectrometer measures the m/z values of these fragment ions. The mass difference between adjacent peaks in a b-ion or y-ion series corresponds to the mass of a single amino acid residue. By analyzing these mass differences, the amino acid sequence of the peptide can be reconstructed and confirmed. nih.govnih.gov This provides unambiguous proof of the identity of this compound.

Table 2: Theoretical Mass and Expected MS/MS Fragment Ions for this compound

| Parent Peptide Information | |||

|---|---|---|---|

| Sequence | This compound | ||

| Molecular Formula | C₁₅H₂₁N₇O₈ | ||

| Monoisotopic Mass | 443.1452 Da | ||

| Precursor Ion [M+H]⁺ | 444.1524 Da | ||

| Expected Fragment Ions | |||

| Sequence Position | Amino Acid | b-ion (m/z) | y-ion (m/z) |

| 1 | His | 138.0662 | 444.1524 |

| 2 | Asp | 253.0931 | 306.0862 |

| 3 | Ser | 340.1247 | 191.0594 |

| 4 | Gly | 397.1458 | 104.0278 |

Note: Masses are monoisotopic and calculated for singly charged [M+H]⁺ ions.

Elucidation of the Molecular Conformation and Dynamics of H His Asp Ser Gly Oh

Conformational Analysis of H-His-Asp-Ser-Gly-OH in Aqueous and Membrane-Mimetic Environments

The conformation of a peptide like this compound is profoundly influenced by its surrounding medium. In an aqueous solution, the peptide is expected to exist as a mixture of rapidly interconverting conformations. nih.gov The polar side chains of Histidine, Aspartic Acid, and Serine would readily form hydrogen bonds with water molecules, likely favoring an extended or random coil structure.

The His-Asp-Ser-Gly sequence is found within the N-terminal region of the Aβ peptide, which is known to be hydrophilic. ucla.edu Studies on Aβ fragments in aqueous solutions indicate that this region generally adopts a random coil or a polyproline type II (PPII) helix conformation, which is a flexible, extended helical structure. ucla.edu

In membrane-mimetic environments, such as detergents (e.g., sodium dodecyl sulfate) or lipid bilayers, the conformational behavior of the peptide would be expected to change significantly. While the His-Asp-Ser-Gly sequence itself is hydrophilic, its flanking sequences within a larger protein can drive interactions with the membrane interface. For instance, studies of the full-length Aβ peptide in anionic lipid membranes show that different regions of the peptide interact with the membrane, potentially inducing structural changes. mdpi.com The presence of a membrane environment can promote the formation of more ordered structures, such as α-helices or β-sheets, as the peptide seeks to satisfy the hydrogen bonding potential of its backbone in a non-aqueous environment.

Spectroscopic Probing of this compound Secondary Structure Elements

Spectroscopic techniques are paramount in determining the secondary structure of peptides. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods used for this purpose.

For the His-Asp-Ser-Gly sequence, the presence of Serine and Glycine (B1666218) is noteworthy. Glycine, lacking a side chain, and Serine are frequently found in β-turns, which are structures that reverse the direction of the polypeptide chain. Studies on a protein kinase inhibitor peptide containing an -Ala-Ser-Gly- sequence suggested the potential for a β-turn structure in that region. nih.gov While a formal β-turn was found to be detrimental to the activity of that specific inhibitor, it highlights the intrinsic propensity of the Ser-Gly motif to adopt such a conformation. nih.gov

In the context of the Aβ peptide (residues 1-16), which includes the His-Asp-Ser-Gly sequence, CD studies in aqueous buffer at physiological pH show a spectrum characteristic of a random coil or a polyproline type II (PPII) helix. ucla.edu Upon the addition of copper ions (Cu2+), a known interactor with the Aβ peptide, the CD spectrum changes, indicating a conformational shift towards a more structured state, potentially involving β-sheet formation. ucla.edu

Table 1: Illustrative CD Wavelengths for Common Peptide Secondary Structures

| Secondary Structure | Minimum Wavelength (nm) | Maximum Wavelength (nm) |

| α-Helix | ~222 (strong), ~208 (strong) | ~193 (strong) |

| β-Sheet | ~218 (broad) | ~195 (strong) |

| β-Turn | Varies with turn type | Varies with turn type |

| Random Coil | ~195 | ~215 (weak) |

This table provides generalized values. Actual peak positions can vary based on the specific peptide sequence and solvent conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can deduce the torsion angles of the peptide backbone and the spatial proximity of different atoms.

NMR studies have been conducted on fragments of the Aβ peptide that include the His-Asp-Ser-Gly sequence. capes.gov.br The ¹H NMR chemical shifts of amino acid residues are particularly sensitive to their local electronic environment and thus to the secondary structure. In a random coil conformation, chemical shifts tend to adopt characteristic "random coil" values. Deviations from these values are indicative of the formation of a defined secondary structure. For example, in an α-helix, the α-proton (Hα) chemical shifts tend to move upfield (to lower ppm values), while in a β-sheet, they tend to move downfield.

Studies on the Aβ(1-16) fragment have used NMR to probe its structure and interaction with metal ions like zinc. capes.gov.br The chemical shifts observed in these studies for the His-Asp-Ser-Gly region are generally close to random coil values, supporting the idea of a flexible conformation in the absence of binding partners. capes.gov.brresearchgate.net

Table 2: Typical ¹H NMR Chemical Shift Ranges (ppm) for Amino Acid Residues in Peptides

| Amino Acid | Hα | Hβ | Other Side Chain Protons |

| Histidine | 4.63 | 3.22 | 7.08 (δ), 8.29 (ε) |

| Aspartic Acid | 4.76 | 2.82, 2.71 | - |

| Serine | 4.50 | 3.96, 3.84 | - |

| Glycine | 3.97 | - | - |

Values are typical for residues in a random coil conformation in D₂O and can vary with pH, temperature, and local structure. Source: Adapted from values reported for linear peptides. researchgate.net

Circular Dichroism (CD) Spectroscopy for Helicity and β-Turn Propensity

Influence of pH and Ionic Strength on this compound Conformation

The conformation of this compound is expected to be highly sensitive to changes in pH and ionic strength due to the ionizable side chains of Histidine and Aspartic Acid.

Histidine: The imidazole (B134444) side chain of Histidine has a pKa of approximately 6.0. This means that around physiological pH, the side chain can exist in both protonated (positively charged) and neutral states. A change in pH from acidic to basic will cause deprotonation, altering the charge and hydrogen bonding capacity of the residue, which can lead to significant conformational rearrangements.

Aspartic Acid: The carboxyl group in the side chain of Aspartic Acid has a pKa of around 3.9. It is therefore negatively charged at neutral pH. Changes in pH below this value will lead to protonation and neutralization of the side chain, eliminating the negative charge and potentially allowing for new intramolecular hydrogen bonds or altering interactions with the solvent.

The interplay of these charges is critical. At neutral pH, the potential for an electrostatic interaction (a salt bridge) between the positively charged N-terminus and the negatively charged Aspartic Acid side chain could favor more compact or turn-like structures.

Ionic strength, which is the concentration of ions in the solution, can also modulate the peptide's conformation by screening electrostatic interactions. At high ionic strength, the electrostatic interactions between charged groups on the peptide will be dampened, which could favor more extended, random-coil-like conformations. Conversely, at low ionic strength, these intramolecular electrostatic forces would be stronger, potentially stabilizing specific folded structures. NMR titration experiments, where spectra are recorded at different pH values, are commonly used to determine the pKa values of ionizable groups within a peptide and to monitor pH-dependent conformational changes. capes.gov.brresearchgate.net

Structure Activity Relationship Sar Studies and Functional Determinants of H His Asp Ser Gly Oh

Deconstruction of the H-His-Asp-Ser-Gly-OH Sequence to Identify Critical Residues for Biological Effects

The function of the this compound peptide is intrinsically linked to the individual chemical properties of its constituent amino acids. The sequence contains a basic residue (His), an acidic residue (Asp), a polar residue (Ser), and the structurally simple Glycine (B1666218). This combination confers specific functionalities, particularly in metal ion binding.

Histidine (His): The imidazole (B134444) side chain of Histidine is a critical residue for biological function, primarily acting as a potent coordination site for metal ions like Copper(II) (Cu(II)) and Zinc(II). acs.orgfrontiersin.org In the context of amyloid-beta fragments, the His-6 residue is a key part of the high-affinity Cu(II) binding site. acs.org Studies on the N-truncated peptide Aβ5-9 (Arg-His-Asp-Ser-Gly-NH2) show that the histidine at position 2 (His-2 motif) is essential for forming stable 3N complexes with Cu(II) and Ni(II) at physiological pH. mdpi.comresearchgate.net

Aspartic Acid (Asp): The negatively charged carboxylate side chain of Aspartic acid can participate in electrostatic interactions and hydrogen bonding. In some protein structures, an Asp residue works in concert with Histidine and Serine to form a catalytic triad (B1167595) for hydrolase enzymes. acs.org In studies of Aβ5-9 analogs, the presence or absence of the Asp residue significantly influences the coordination properties and phosphate-binding ability of the resulting Cu(II) complexes. rsc.org

Serine (Ser): The hydroxyl group on the Serine side chain allows it to act as a hydrogen bond donor and acceptor. peptide.co.jp While the Ser-8 residue in Aβ is less directly implicated in metal binding compared to His-6, it can influence the local conformation and solubility of the peptide. peptide.co.jpuzh.ch Spontaneous, non-enzymatic cleavage of peptide bonds can occur on the N-terminal side of serine residues under certain conditions. uzh.ch

Glycine (Gly): As the smallest amino acid with only a hydrogen atom for a side chain, Glycine provides significant conformational flexibility to the peptide backbone. researchgate.net Its presence at the C-terminus of the HDSG motif likely allows the peptide to adopt specific conformations required for its interactions.

The primary biological activity studied for the HDSG-containing fragments is their interaction with metal ions. The interplay between the His and Asp residues is particularly crucial for this function.

Systematic Mutagenesis and Truncation Studies on this compound to Map Functional Epitopes

The investigation of N-terminally truncated fragments of amyloid-beta is a de facto truncation study, highlighting the importance of the HDSG sequence. The existence and distinct properties of fragments like Aβ4-x and Aβ5-x demonstrate that even minor truncations significantly impact biological activity and aggregation propensity. nih.govresearchgate.netnih.gov

More systematic studies have been performed on Aβ5-9 (Arg-His-Asp-Ser-Gly) and its analogs to map the functional contributions of each residue. In one such study, researchers designed a library of nine related peptides, systematically replacing the Arginine at position 1 and the Aspartic Acid at position 3 with Glycine to probe their roles. rsc.org

| Peptide Sequence | Modification Type | Key Finding | Reference |

|---|---|---|---|

| Arg-His-Asp-Ser-Gly | Parent Sequence (Aβ5-9) | Forms stable Cu(II) complexes that can act as receptors for phosphate (B84403) anions. | rsc.orgnih.gov |

| Arg-His-Gly-Ser-Gly | Systematic Mutagenesis (Asp to Gly) | Altered Cu(II) oxidation signals; chosen as a promising peptide-based molecular receptor for phosphates. | rsc.org |

| Gly-His-Asp-Ser-Gly | Systematic Mutagenesis (Arg to Gly) | The 3N Cu(II) complex forms at a higher pH compared to Arg1-containing peptides, indicating a change in coordination chemistry. | rsc.org |

| Phe-Arg-His-Asp-Ser-Gly | N-terminal Extension (Aβ4-9) | Antibodies targeting this sequence show its distribution is restricted to amyloid plaque cores and cerebral amyloid angiopathy. | nih.gov |

These studies revealed that substituting the charged residues at either end of the RHDSG sequence significantly altered the pH at which certain copper complexes formed and modified their electrochemical properties, thereby changing their potential as molecular sensors. researchgate.netrsc.org This demonstrates that while the His residue is central to metal binding, the flanking residues are critical for fine-tuning the coordination environment and subsequent functional interactions.

Correlation between this compound Conformation and Observed Biological Activities

The biological function of the HDSG motif and its parent peptides is highly dependent on their three-dimensional structure. The conformation of the peptide dictates its ability to bind metal ions, which in turn mediates its interactions with other molecules.

Electrochemical and spectroscopic analyses have demonstrated that the N-truncated amyloid-beta peptide Aβ5-9 (Arg-His-Asp-Ser-Gly-NH2) forms ternary complexes with Cu(II) and phosphate anions. rsc.orgnih.gov The ability of the Cu(II)-peptide complex to recognize and bind phosphate is a direct consequence of its specific conformation, which leaves coordination sites on the copper ion available for interaction. mdpi.comresearchgate.net

| Peptide/Complex | Conformation/Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| Cu(II)-Aβ5-9 (Arg-His-Asp-Ser-Gly) | 3N coordination (from His and backbone amides) with open equatorial positions on the Cu(II) ion. | Acts as a molecular receptor for phosphate anions and nucleotides (AMP, ATP). | rsc.orgmdpi.com |

| Ni(II)-Aβ5-9 (Arg-His-Asp-Ser-Gly) | Forms a stable octahedral complex at physiological pH. | Facilitates ternary interactions with phosphates and nucleotides; exhibits different electrochemical signals for mono- and triphosphates. | mdpi.comresearchgate.net |

| HDSG sequence | Recognized as a conformational epitope in Aβ oligomers. | Antibodies raised against this conformational epitope can specifically bind oligomeric Aβ. | google.com |

Furthermore, the HDSG sequence has been identified as a conformational epitope that is selectively accessible in toxic Aβ oligomers. google.com This implies that the specific three-dimensional presentation of the HDSG motif is a hallmark of a particular pathogenic species of Aβ. Antibodies developed to recognize this specific conformation have been shown to bind preferentially to Aβ oligomers over monomers or fibrils, highlighting a direct link between the peptide's structure and its pathological relevance. google.com

Rational Design Principles for Modulating this compound Bioactivity and Selectivity

Key strategies for modulating bioactivity include:

Amino Acid Substitution: As demonstrated in the analog studies of Aβ5-9, replacing key residues (e.g., substituting Gly for Asp or Arg) can systematically alter the peptide's metal-binding properties and its selectivity as a molecular receptor. rsc.org This allows for the rational design of peptide-based sensors with fine-tuned specificities.

Truncation and Fragmentation: The creation of short peptide variants, such as intercepting a specific functional fragment, is a common strategy. nih.gov The study of fragments like Aβ4-9 and Aβ5-9 is a prime example, where the core functional motif (HDSG) is isolated to study its specific contributions.

Conformational Stabilization: Peptides can be modified to stabilize a particular secondary structure, such as an α-helix or β-turn, which can enhance receptor binding or other biological activities. frontiersin.org For instance, the RGD motif, which shares Asp and Gly with the HDSG sequence, often functions best when presented in a β-turn conformation. uzh.chnih.gov

Fusion to Carrier Proteins: For production purposes, especially for toxic peptides, rational design can be used to create fusion proteins. A peptide can be fused to a carrier protein that drives it into inclusion bodies, allowing for high-yield production and subsequent cleavage to release the active peptide. plos.org

A significant application of these principles is in the development of therapeutics. By understanding that the HDSG sequence forms a specific conformational epitope on toxic Aβ oligomers, it becomes possible to rationally design antibodies or other binding molecules that selectively target these harmful species, forming a basis for potential Alzheimer's disease immunotherapies. google.com

Compound and Protein Names

| Name | Abbreviation / Other Names |

| This compound | Histidyl-Aspartyl-Seryl-Glycine; HDSG |

| H-Arg-His-Asp-Ser-Gly-OH | Arginyl-Histidyl-Aspartyl-Seryl-Glycine; RHDSG; Aβ5-9 |

| H-Phe-Arg-His-Asp-Ser-Gly-OH | Phenylalanyl-Arginyl-Histidyl-Aspartyl-Seryl-Glycine; FRHDSG; Aβ4-9 |

| H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-OH | Aβ1-11 |

| H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH | Aβ1-40 |

| H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH | Aβ1-42 |

| IκB Kinase | IKK |

| Histidine | His; H |

| Aspartic Acid | Asp; D |

| Serine | Ser; S |

| Glycine | Gly; G |

| Arginine | Arg; R |

| Phenylalanine | Phe; F |

| Copper(II) | Cu(II) |

| Nickel(II) | Ni(II) |

| Zinc(II) | Zn(II) |

| Adenosine monophosphate | AMP |

| Adenosine triphosphate | ATP |

Biochemical and Biophysical Characterization of H His Asp Ser Gly Oh Interactions

Investigation of H-His-Asp-Ser-Gly-OH Interactions with Specific Protein Targets

The interaction of peptides with proteins is fundamental to cellular signaling, recognition, and regulation. The specific sequence of this compound, containing charged, polar, and flexible residues, suggests it has the potential to engage in specific and meaningful ways with various protein targets.

While direct studies on this compound binding to specific cellular receptors are not extensively documented, the mechanisms can be inferred from the properties of its amino acids and research on analogous peptides. The binding of a peptide to a receptor is dictated by its ability to form a complementary surface, involving electrostatic interactions, hydrogen bonds, and hydrophobic contacts.

The constituent amino acids of this compound provide several functional groups capable of mediating receptor binding:

Histidine (His): The N-terminal histidine residue possesses an imidazole (B134444) side chain which can act as both a hydrogen bond donor and acceptor. proteinstructures.com Depending on the local microenvironment's pH, it can be protonated and carry a positive charge, facilitating electrostatic interactions with negatively charged pockets on a receptor surface. proteinstructures.comitwreagents.com

Aspartic Acid (Asp): The side chain of aspartic acid contains a carboxyl group, which is negatively charged at physiological pH. itwreagents.com This allows for strong ionic interactions with positively charged residues like lysine (B10760008) or arginine on a receptor, or coordination with metal ions that may be part of the receptor's structure. proteinstructures.com

Serine (Ser): The hydroxyl group on the serine side chain is polar and can participate in hydrogen bonding, a critical component of stabilizing peptide-receptor complexes. bachem.com

Glycine (B1666218) (Gly): As the simplest amino acid with only a hydrogen atom for its side chain, glycine provides conformational flexibility to the peptide backbone. This flexibility can allow the peptide to adopt an optimal conformation for fitting into a receptor's binding site.

Peptides can modulate protein-protein interactions (PPIs), which are central to most biological processes. They can act as inhibitors by mimicking the binding site of one of the protein partners or as stabilizers of a protein complex. The sequence of this compound contains residues commonly found in peptides that modulate PPIs.

For instance, the Arg-Gly-Asp (RGD) sequence is a well-known motif that inhibits the binding of proteins like fibronectin to integrin receptors. sigmaaldrich.commedchemexpress.com The presence of an aspartate residue in this compound is significant, as this residue is a key component of the RGD recognition site. Similarly, peptides containing serine and aspartate are known to be involved in cellular adhesion and can influence cell-matrix interactions. vulcanchem.com The unique sequence of amino acids in a peptide can confer the ability to modulate biological activity and interfere with cellular signaling pathways. chemimpex.com

Given its composition, this compound could potentially modulate PPIs by:

Competitive Inhibition: The peptide could mimic a short binding motif on a protein surface, thereby competing with its natural binding partner. The combination of charged (His, Asp) and polar (Ser) residues could enable it to bind to interfaces that have a complementary electrostatic and hydrogen-bonding landscape.

Allosteric Modulation: The peptide might bind to a site on a protein distant from the interaction interface, inducing a conformational change that alters the protein's ability to bind to its partner.

While direct evidence for this compound as a PPI modulator is scarce, its structural features are consistent with such a role.

Mechanisms of this compound Binding to Cellular Receptors

Metal Ion Binding and Coordination Chemistry of this compound

The interaction with metal ions is a critical aspect of the biochemistry of many peptides. The this compound sequence contains multiple potential ligands for metal chelation, particularly the histidine and aspartate residues.

The amino acid composition of a peptide is a primary determinant of its metal-binding capacity. mdpi.com The side chains of histidine (imidazole group) and aspartic acid (carboxyl group) are particularly effective ligands for transition metal ions. mdpi.commaynoothuniversity.ie

Histidine: The imidazole ring of histidine is a potent ligand for metal ions like copper (Cu²⁺) and zinc (Zn²⁺). annualreviews.org At physiological pH, it can coordinate to metals, and its ability to act as a proton donor or acceptor makes it a versatile component of metalloprotein active sites. proteinstructures.com Studies on peptides with N-terminal His residues show they can form highly stable, square planar complexes with Cu(II). annualreviews.org

Aspartate: The carboxylate side chain of aspartate is a hard ligand, showing a strong preference for hard metal ions like calcium (Ca²⁺) and also binding effectively to borderline ions like Zn²⁺ and Cu²⁺. proteinstructures.comital.sp.gov.br The presence of aspartate can significantly stabilize metal-peptide complexes. rsc.org In a study of a peptide fragment of fibrinopeptide A (Ala-Asp-Ser-Gly), the aspartate β-carboxylate group was shown to coordinate strongly with Cu(II) over a wide pH range. rsc.org

Serine: The hydroxyl group of serine is a weaker ligand but can participate in metal coordination, particularly with zinc. mdpi.com Studies on neuropeptide K fragments suggest that the serine hydroxyl group may be involved in metal coordination. figshare.comacs.org

The combination of an N-terminal histidine and an adjacent aspartate in this compound creates a powerful chelating motif. The N-terminal amino group, the histidine imidazole nitrogen, the aspartate carboxylate oxygen, and potentially the amide nitrogens of the peptide backbone can all participate in forming a stable coordination sphere around a metal ion.

| Amino Acid Residue | Functional Group | Primary Metal Ion Affinity | Reference |

|---|---|---|---|

| Histidine (His) | Imidazole Ring | Cu²⁺, Zn²⁺ | mdpi.comannualreviews.org |

| Aspartic Acid (Asp) | Carboxylate Group | Ca²⁺, Zn²⁺, Cu²⁺ | proteinstructures.comital.sp.gov.br |

| Serine (Ser) | Hydroxyl Group | Zn²⁺ (weaker interaction) | mdpi.com |

| N-terminal Amine / C-terminal Carboxylate | -NH₂, -COOH | General Metal Ions | maynoothuniversity.ie |

To characterize the formation, stoichiometry, and geometry of metal-peptide complexes, a variety of spectroscopic techniques are employed. For a hypothetical complex between this compound and a metal ion like Cu²⁺, the following methods would be informative:

UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the d-d electronic transitions of transition metal ions like Cu(II) and Ni(II). The position (λmax) and intensity of the absorption bands provide information about the coordination number and geometry of the metal complex. For example, a shift in λmax upon changing pH can indicate the deprotonation and coordination of successive amide nitrogens in the peptide backbone. rsc.orgacs.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of the peptide. Upon metal binding, changes in the peptide's conformation are reflected in its CD spectrum, providing insights into the structure of the resulting complex. acs.orguq.edu.au

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying complexes with paramagnetic metal ions, such as Cu(II). The EPR parameters (g-values and hyperfine coupling constants) are highly sensitive to the identity and geometry of the atoms coordinating the metal ion, allowing for detailed characterization of the coordination sphere. acs.orguq.edu.au

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the stoichiometry of the metal-peptide complexes (e.g., 1:1, 1:2) and can help identify the specific amino acid residues involved in binding. figshare.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal ions like Zn²⁺ or Ca²⁺, NMR can be used to identify which specific protons and carbons in the peptide are affected by metal binding, thus pinpointing the coordination sites. rsc.org

These analytical methods, often used in combination with potentiometric titrations, provide a comprehensive picture of the coordination chemistry of peptides like this compound with various metal ions. rsc.orgacs.org

Role of this compound in Enzyme Active Sites and Catalytic Mechanisms

The sequence His-Asp-Ser contains the three key residues that form the canonical "catalytic triad" found in many hydrolase enzymes, such as serine proteases (e.g., chymotrypsin (B1334515), trypsin) and lipases. acs.orgnih.gov In these enzymes, the three residues are arranged in a specific three-dimensional orientation to perform catalysis.

The classical Ser-His-Asp catalytic triad (B1167595) mechanism involves:

Serine acts as the nucleophile. Its hydroxyl group attacks the carbonyl carbon of the substrate. nih.gov

Histidine functions as a general base, accepting a proton from the serine hydroxyl group to increase its nucleophilicity. Later in the mechanism, it acts as a general acid to donate a proton to the leaving group. nih.gov

Aspartate 's role is to orient the histidine residue through a hydrogen bond and to stabilize the positive charge that develops on the histidine's imidazole ring during the transition state. acs.orgnih.gov

It is crucial to note that the order of the residues in the primary sequence of the protein chain is different for different enzyme families (e.g., His/Asp/Ser in chymotrypsin-like proteases vs. Asp/His/Ser in subtilisin-like proteases), but they fold to create the same spatial arrangement in the active site. nih.gov

However, the presence of these residues in a single sequence is significant. Peptides containing catalytic residues can exhibit enzymatic activity, especially when induced to form specific structures. acs.org While this compound itself may not be a potent catalyst, sequences containing His and Asp can function as catalytic dyads in some enzymes. Furthermore, peptide fragments containing these residues are often found in or near the active sites of enzymes, where they contribute to substrate binding and positioning. For example, in one mannosidase, a key aspartate nucleophile was identified within the sequence G-W-Q-I-D-P-F-G-H-S. nih.gov This highlights that even when not part of a classical triad, these residues play fundamental roles in enzymatic processes.

The tetrapeptide this compound is a specific sequence of amino acids that, due to its composition, holds theoretical interest for its potential interactions with biological systems, particularly enzymes. It contains histidine (His), aspartic acid (Asp), and serine (Ser), three residues famously involved in the catalytic mechanisms of many enzymes. However, a thorough review of available scientific literature reveals a significant lack of direct experimental or computational studies focused specifically on this tetrapeptide. The following sections detail the potential roles of this compound based on established biochemical principles, while clearly noting the absence of specific data for this compound.

1 Mimicry or Involvement of this compound within Ser-His-Asp/Glu Catalytic Triads

The catalytic triad is a classic motif found in the active site of numerous hydrolytic enzymes, most notably serine proteases. The canonical arrangement consists of a serine (Ser), a histidine (His), and an aspartate (Asp) or glutamate (B1630785) (Glu) residue. mdpi.comnih.gov In this system, the histidine acts as a general base, abstracting a proton from the serine's hydroxyl group, which enhances serine's nucleophilicity. The negatively charged aspartate or glutamate residue stabilizes the resulting positive charge on the histidine, completing a charge-relay network that is crucial for catalysis. sigmaaldrich.comasm.org

The specific spatial orientation of these three residues is paramount for their catalytic function, an arrangement achieved through the precise folding of the larger protein scaffold. science.gov While the this compound peptide contains the requisite amino acid components of a catalytic triad, its potential to mimic this function is speculative and faces significant hurdles. The primary sequence of the peptide is His-Asp-Ser, which differs from the common Ser-His-Asp arrangement found in many proteases like chymotrypsin and trypsin. asm.org

It is noteworthy that some enzyme families, such as a novel serine carboxypeptidase from Aspergillus oryzae, do possess a catalytic triad with an Asp-His-Ser configuration. dss.go.th This indicates that variations on the classical order can be functional within a structured protein environment. However, for a short, linear, and flexible peptide like this compound, adopting the rigid three-dimensional conformation necessary to function as an effective catalytic triad mimic is highly improbable without being part of a larger, structured system. Studies on short peptides like seryl-histidine (Ser-His) have shown some, albeit very low, hydrolytic activity, suggesting that even minimal components of the triad can have some catalytic competence. mdpi.comresearchgate.net The addition of aspartate (Ser-His-Asp) can further influence this activity. mdpi.comresearchgate.net

Despite these precedents, no specific research was found that investigates this compound as a catalytic triad mimic. Computational modeling studies that design peptide-based enzyme mimics typically rely on more complex structures, such as cyclic or branched peptides, to enforce the necessary conformational rigidity for catalysis. drivehq.com

Research Findings on Catalytic Triad Mimicry

| Parameter | Finding for this compound | Source |

| Catalytic Activity | No studies reported in the reviewed literature. | N/A |

| Structural Analysis | No conformational or modeling studies reported. | N/A |

| Comparison to Known Triads | The sequence His-Asp-Ser differs from the canonical Ser-His-Asp triad. While Asp-His-Ser triads exist in some enzymes, dss.go.th functional mimicry by a short linear peptide is not documented. | N/A |

Specificity of Histidine and Aspartate Residues in Metal Chelation (e.g., Cu2+, Zn2+, Ca2+)

2 Kinetic and Mechanistic Studies of this compound as an Enzyme Substrate or Modulator

Peptides are frequently involved in biological processes as enzyme substrates, inhibitors, or allosteric modulators. The specific sequence of a peptide dictates its recognition and interaction with enzyme active sites or binding pockets.

This compound as an Enzyme Substrate

Proteases are enzymes that cleave peptide bonds at specific sites. The sequence -Asp-Ser-Gly- is part of the active site motif of the Drosophila Copia aspartic proteinase, and the sequence -Gly-Asp-Ser-Gly- contains the active site serine in trypsin. Furthermore, a serine carboxypeptidase from Aspergillus oryzae was shown to process a β-amyloid substrate containing the sequence Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu. nih.gov This demonstrates that a sequence containing His-Asp-Ser-Gly can be recognized and cleaved by a protease. However, this study examined a much larger peptide, and no kinetic data for the cleavage at this specific site were provided.

Without specific studies, it is not possible to determine which proteases, if any, would cleave this compound or what the kinetic parameters of such a reaction would be. The synthesis and screening of combinatorial peptide libraries is a common method used to identify novel enzyme substrates and determine specificity, but no such library screen has reported results for this particular tetrapeptide.

This compound as an Enzyme Modulator

Peptides can also act as enzyme inhibitors or activators. This typically involves the peptide binding to the enzyme's active site (competitive inhibition) or to an allosteric site, inducing a conformational change that alters activity. The potential for this compound to act as a modulator would depend on its ability to bind with sufficient affinity and specificity to a target enzyme. For instance, peptides containing the Arg-Gly-Asp (RGD) sequence are well-known inhibitors of integrin receptors. researchgate.net

There are no published studies reporting any enzyme modulatory activity for this compound. Therefore, kinetic parameters such as the inhibition constant (Kᵢ) or activation constant (Kₐ) are not available.

Kinetic and Mechanistic Data

The following tables summarize the lack of available data regarding the role of this compound as an enzyme substrate or modulator based on the reviewed scientific literature.

Table 5.3.2-A: this compound as an Enzyme Substrate

| Enzyme | Kₘ | kcat | kcat/Kₘ (M⁻¹s⁻¹) | Source |

|---|

Table 5.3.2-B: this compound as an Enzyme Modulator

| Target Enzyme | Type of Modulation | Kᵢ / Kₐ | Mechanism | Source |

|---|

Cellular and Molecular Biological Investigations of H His Asp Ser Gly Oh

Impact of H-His-Asp-Ser-Gly-OH on Intracellular Signaling Pathways and Kinase Activity

There is no available scientific data detailing the direct impact of the isolated tetrapeptide this compound on intracellular signaling pathways or kinase activity.

In the context of the larger Amyloid-beta peptides containing this sequence, research has shown profound effects on cellular signaling. Aβ peptides are known to interact with cell surface receptors, which can trigger a cascade of intracellular events. novusbio.com These events can include the dysregulation of kinase activities, such as those involved in the phosphorylation of tau protein, a hallmark of Alzheimer's disease. Furthermore, Aβ oligomers can reportedly influence signaling pathways related to synaptic function and cell survival. novusbio.comphoenixpeptide.com One patent application mentions that ubiquitination-mediated protein turnover can play a role in intracellular signaling pathways, a general mechanism potentially relevant to how cells process peptides. google.com However, any specific contribution of the -His-Asp-Ser-Gly- motif to these complex signaling events remains undefined.

Mechanisms of this compound Uptake and Intracellular Trafficking

The mechanisms of cellular uptake and intracellular trafficking for the specific tetrapeptide this compound have not been documented in the scientific literature.

Generally, the cellular uptake of peptides can occur through various mechanisms, including endocytosis and direct penetration of the cell membrane. The specific pathway is often dependent on the peptide's physicochemical properties, such as its size, charge, and sequence. For larger peptides like Aβ, uptake is thought to involve interactions with cell surface receptors and subsequent endocytosis. novusbio.com Once inside the cell, peptides may be trafficked to various organelles, including lysosomes for degradation. One study noted that a purified, labeled RGDS peptide was not restricted by the plasma membrane and accumulated in the cytosol. science.gov Without experimental data, the uptake and trafficking of the small, potentially charged this compound peptide remain speculative.

This compound as a Regulator of Gene Expression and Protein Turnover

There is no evidence in the peer-reviewed literature to suggest that this compound acts as a regulator of gene expression or protein turnover.

Short peptides can, in some cases, influence gene expression and protein synthesis. They may do so by interacting with DNA, transcription factors, or other regulatory molecules. Protein turnover, the balance between protein synthesis and degradation, is a fundamental cellular process that can be influenced by various signaling molecules. The larger Aβ peptides, which contain the -His-Asp-Ser-Gly- sequence, are known to affect the expression of genes related to stress and apoptosis in neuronal cells. novusbio.com However, these effects are a consequence of the complex interactions of the full-length or significantly larger fragments of Aβ and cannot be attributed to the short, constituent this compound sequence.

Computational Chemistry and Molecular Simulation Studies of H His Asp Ser Gly Oh

Molecular Docking and Binding Site Analysis for H-His-Asp-Ser-Gly-OH and its Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for identifying potential biological targets for this compound and for analyzing the specific interactions at the binding site that stabilize the complex. The amino acid composition of this compound—containing histidine, aspartic acid, serine, and glycine (B1666218)—provides a versatile set of functional groups for molecular recognition.

Experimental studies have identified the His-Asp-Ser-Gly sequence within larger peptides as a binding motif. For example, in a study of a 16-mer peptide containing this sequence, the histidine residue (His6) was identified as a specific metallation site for a ruthenium-based complex. rsc.org Furthermore, the catalytic triad (B1167595) of many proteases consists of His, Asp, and Ser, highlighting the potential of this combination of residues to form a functional binding or active site. scielo.br

Docking simulations of this compound with a potential protein target would predict its binding pose and affinity. The analysis of the docked complex would focus on the intermolecular interactions, such as:

Hydrogen Bonds: The side chains of Asp, Ser, and His, as well as the peptide backbone, can act as hydrogen bond donors and acceptors. nih.gov

Electrostatic Interactions: The negatively charged Asp side chain and the potentially positively charged His side chain can form strong salt bridges with oppositely charged residues on the target protein.

Pi-Interactions: The imidazole (B134444) ring of histidine can participate in π-π stacking or cation-π interactions with aromatic residues like tyrosine or phenylalanine in the binding pocket. nih.gov

| Residue | Side Chain Functional Group | Potential Binding Interactions |

|---|---|---|

| Histidine (His) | Imidazole Ring | Hydrogen bond donor/acceptor, π-π stacking, cation-π interactions, metal coordination. scielo.brnih.gov |

| Aspartic Acid (Asp) | Carboxylate | Hydrogen bond acceptor, electrostatic interactions (salt bridges). scielo.brajgreenchem.com |

| Serine (Ser) | Hydroxyl | Hydrogen bond donor/acceptor. scielo.brnih.gov |

| Glycine (Gly) | Hydrogen | Provides conformational flexibility, allowing the peptide to adapt to the binding site; can form backbone hydrogen bonds. ajgreenchem.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.org For this compound, QSAR studies can be employed to understand which of its structural features are critical for its function and to predict the activity of novel, related analogs.

The development of a QSAR model for tetrapeptides involves several steps. First, a dataset of analogous peptides with measured biological activity (e.g., binding affinity, enzyme inhibition) is compiled. mdpi.comresearchgate.net Next, a variety of molecular descriptors are calculated for each peptide. These descriptors quantify physicochemical properties such as hydrophobicity, electronic properties (e.g., charge distribution), and steric parameters (e.g., size and shape). cnif.cn Finally, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that links the descriptors to the observed activity. acs.org

Studies on tetrapeptides have successfully used QSAR to model diverse activities. For example, QSAR models for bitter peptides revealed that for tetrapeptides, bulky hydrophobic amino acids at the N-terminus and the electronic properties of other residues were critical. researchgate.net Another study on ACE-inhibitory tetrapeptides found that the electrical properties and hydrophobicity of the terminal amino acids had a significant effect on their inhibitory activity. cnif.cn These findings suggest that for this compound, modifications to the N-terminal His or the C-terminal Gly could substantially modulate its biological function. A robust QSAR model, indicated by high R² (goodness of fit) and Q² (predictive ability) values, can then be used to virtually screen new analogs before their synthesis, prioritizing those with the highest predicted activity. mdpi.comresearchgate.net

| Analog Sequence | Descriptor 1 (e.g., Net Charge at pH 7) | Descriptor 2 (e.g., Total Hydrophobicity) | Observed Activity (e.g., pIC₅₀) |

|---|---|---|---|

| H-His-Asp-Ser-Gly-OH | 0 | -5.8 | 5.2 |

| H-Ala-Asp-Ser-Gly-OH | -1 | -2.9 | 4.5 |

| H-His-Asn-Ser-Gly-OH | +1 | -6.0 | 5.0 |

| H-His-Asp-Ser-Ala-OH | 0 | -5.1 | 5.4 |

| H-Trp-Asp-Ser-Gly-OH | 0 | -2.3 | 5.9 |

Note: Data are hypothetical and for illustrative purposes to demonstrate the structure of a QSAR dataset.

De Novo Peptide Design Leveraging this compound as a Scaffold for Novel Ligands

De novo peptide design aims to create entirely new peptide sequences with desired structures and functions. The tetrapeptide this compound can serve as an excellent starting point, or "scaffold," for this process. A scaffold is a core molecular framework that holds key functional groups in a specific spatial orientation required for biological activity. nih.gov The HDSG sequence can act as a "pharmacophore," presenting the essential side chains of His, Asp, and Ser in a conformationally flexible manner for target recognition. nih.gov

The design process involves using the HDSG sequence as a constant structural motif while modifying other parts of the peptide to enhance or alter its function. For example, one could:

Extend the Peptide Chain: Add amino acids to the N- or C-terminus of the HDSG scaffold. These additional residues, or "address" sequences, can increase binding affinity and specificity without disrupting the core interaction. nih.gov

Create Hybrid Peptides: Link the HDSG scaffold to other known peptide fragments to create bifunctional molecules or to target protein-protein interfaces. aging-us.com

Introduce Constraints: Cyclize the peptide or introduce non-natural amino acids to lock it into a more bioactive conformation, potentially increasing its potency and stability.

| Scaffold | Modification Strategy | Example Modified Sequence | Design Goal |

|---|---|---|---|

| This compound | N-terminal Extension | Ac-Tyr-Lys-His-Asp-Ser-Gly-OH | Increase binding affinity or add a secondary binding site. |

| This compound | C-terminal Amidation | H-His-Asp-Ser-Gly-NH₂ | Increase stability against carboxypeptidases and remove negative charge. nih.gov |

| This compound | Cyclization | Cyclo(-His-Asp-Ser-Gly-) | Improve conformational rigidity and metabolic stability. |

| This compound | Scaffold Grafting | H-His-Asp-Ser-Gly--Linker--[Fragment B] | Create a bifunctional peptide or bridge two sites on a target. aging-us.com |

H His Asp Ser Gly Oh As a Research Tool and Platform for Discovery

Utilization of H-His-Asp-Ser-Gly-OH as a Model Peptide for Fundamental Peptide Chemistry Studies

The sequence His-Asp-Ser is analogous to the catalytic triad (B1167595) (Ser-His-Asp) found in the active site of many serine proteases, where these residues act in concert to hydrolyze peptide bonds. nih.gov This similarity makes the tetrapeptide this compound an excellent model for studying fundamental principles of peptide chemistry, particularly in the realm of enzyme mimicry and catalysis.

A key study in this area focused on the synthesis and catalytic activity of a polymer derived from this tetrapeptide, poly(His-Asp-Ser-Gly). The research provided detailed insights into its chemical synthesis and its functional capabilities as a catalyst. The polymer was synthesized from a fully protected tetrapeptide active ester, which was prepared through a stepwise coupling process using pentachlorophenyl ester and mixed anhydride (B1165640) methods. After polymerization, the protecting groups were removed using 90% trifluoroacetic acid, and the resulting free polymer was purified by dialysis.

The catalytic efficacy of the poly(His-Asp-Ser-Gly) was then evaluated by measuring its ability to hydrolyze p-nitrophenyl acetate, a common substrate for esterase activity. The study determined that the polymer exhibited significant catalytic activity, underscoring the functional potential of the His-Asp-Ser-Gly sequence as a minimalistic catalytic unit. This type of research is fundamental to understanding how complex enzymatic function can arise from specific amino acid sequences and provides a simplified system for exploring the mechanisms of catalysis.

| Parameter | Description/Value | Reference |

|---|---|---|

| Peptide Monomer | This compound | |

| Polymer Studied | Poly(His-Asp-Ser-Gly) | |

| Synthesis Method | Stepwise coupling using pentachlorophenyl ester and mixed anhydride methods, followed by polymerization. | |

| Substrate for Catalysis | p-Nitrophenyl acetate | |

| Experimental Conditions | 0.2 M phosphate (B84403) buffer, pH 7.4, at 37°C | |

| Measured Catalytic Coefficient | 138 L·mol⁻¹·min⁻¹ |

Application of this compound in High-Throughput Peptide Screening and Library Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast numbers of compounds to identify "hits" that interact with a biological target. Peptide libraries, which can contain millions of different peptide sequences, are a valuable component of these screening efforts. While specific examples of this compound being used in large-scale HTS campaigns are not prominent in the literature, its properties make it a relevant candidate for inclusion in focused peptide libraries.

The development of a peptide library for screening involves synthesizing a large diversity of sequences, often on a solid support or through display technologies. The inclusion of a peptide like this compound would be based on the diverse chemical functionalities it presents. The histidine residue offers a positive charge at physiological pH and can act as a hydrogen bond donor/acceptor; the aspartic acid provides a negative charge; and the serine offers a polar hydroxyl group for hydrogen bonding. This combination of charge and hydrogen-bonding capabilities in a short sequence could facilitate a range of interactions with biological targets like receptors or enzymes.

| Screening Stage | Objective | Potential Role of this compound Sequence | Example Assay Type |

|---|---|---|---|

| Library Design | Create a diverse set of peptides with varied physicochemical properties. | Included as a core sequence to test for interactions mediated by charge and hydrogen bonding. | N/A |

| Primary Screen | Identify peptides that bind to a target protein (e.g., a novel protease). | A peptide containing this sequence may show binding affinity due to its functional groups. | Fluorescence Polarization (FP) |

| Hit Confirmation | Validate the initial positive result with a fresh sample. | Resynthesized this compound is tested to confirm binding. | Surface Plasmon Resonance (SPR) |

| Hit-to-Lead | Synthesize analogues (e.g., H-Ala-Asp-Ser-Gly-OH, H-His-Glu-Ser-Gly-OH) to probe structure-activity relationships. | Serves as the initial "hit" for chemical optimization. | Enzyme Inhibition Assay |

Development of this compound Conjugates for Probing Biological Processes

Peptide conjugates are hybrid molecules where a peptide is linked to another chemical entity, such as a fluorescent dye, a biotin (B1667282) tag, a radionuclide, or a drug molecule. This strategy leverages the peptide's specific properties (like target recognition) while utilizing the conjugate partner's function (like detection or therapeutic action). The amino acid sequence this compound provides multiple reactive sites for the creation of such conjugates.

The potential points for conjugation on this tetrapeptide include:

N-terminus: The free amino group of histidine.

C-terminus: The free carboxyl group of glycine (B1666218).

Side Chains: The carboxyl group of aspartic acid, the hydroxyl group of serine, and the imidazole (B134444) ring of histidine.

These functional groups can be selectively modified to attach probes for studying biological processes. For example, conjugating a fluorophore to the N-terminus would allow researchers to visualize the peptide's localization within cells or tissues. Similarly, attaching biotin would enable its use in affinity-based pulldown experiments to identify binding partners. While specific conjugates of this compound are not widely documented, the chemical principles for their creation are well-established in peptide chemistry.

| Conjugate Partner | Potential Attachment Site | Resulting Conjugate | Illustrative Research Application |

|---|---|---|---|

| Fluorescein | N-terminus (His) | Fluorescein-His-Asp-Ser-Gly-OH | Tracking peptide uptake and localization in cells via fluorescence microscopy. |

| Biotin | N-terminus (His) or a Lysine (B10760008) added to the sequence | Biotin-His-Asp-Ser-Gly-OH | Identifying peptide-protein interactions through affinity purification (e.g., streptavidin pulldowns). |

| A cytotoxic drug (e.g., Doxorubicin) | Side chain (Asp) | H-His-Asp(Doxorubicin)-Ser-Gly-OH | Investigating the peptide as a potential vector for targeted drug delivery (preclinical concept). |

| Polyethylene Glycol (PEG) | N-terminus (His) | PEG-His-Asp-Ser-Gly-OH | Studying the effect of PEGylation on peptide stability and pharmacokinetics in early-stage research. |

This compound as a Scaffold for Rational Drug Design Initiatives (Excluding Clinical Outcomes)

Rational drug design relies on understanding the three-dimensional structure of a biological target to design molecules that can interact with it effectively. Small peptides often serve as excellent starting points, or "scaffolds," in this process because they can mimic the binding motifs of natural protein ligands.

The this compound sequence is a compelling scaffold for several reasons, primarily stemming from its connection to the Ser-His-Asp catalytic triad. nih.gov This inherent catalytic or binding potential can be exploited in the design of new molecules. For instance, it could serve as the foundational structure for designing inhibitors of serine proteases or esterases. A design strategy might involve using the tetrapeptide as a core structure and then modifying its amino acids (e.g., using non-natural amino acids) or cyclizing the peptide to enhance its stability and binding affinity for a target enzyme. The goal of such initiatives is not to develop the peptide itself as a drug, but to use its structural and functional information to build more complex and potent molecules, such as peptidomimetics, that have improved drug-like properties.

Future Perspectives and Emerging Avenues in H His Asp Ser Gly Oh Research

Integration of Artificial Intelligence and Machine Learning in H-His-Asp-Ser-Gly-OH Design and Activity Prediction

The convergence of computational power and biochemical data has propelled artificial intelligence (AI) and machine learning (ML) to the forefront of peptide research. frontiersin.org While experimental methods for discovering and designing new peptides are often costly and time-intensive, in silico approaches offer a rapid and economical alternative. mdpi.com For a specific sequence like this compound, these technologies present a powerful toolkit for designing novel analogues with tailored properties and predicting their biological activities.

The typical ML workflow for peptide design involves several key stages, starting with the numerical representation of the peptide sequence, known as feature encoding. mdpi.com This can include sequence-based features, which calculate vectors from the composition of amino acids, or structure-based features that consider the peptide's physicochemical and structural properties. mdpi.com Deep learning models, such as recurrent neural networks (RNNs) and transformers (e.g., BERT), can then be trained on large peptide libraries to learn the complex relationships between sequence, structure, and function. mdpi.com

These trained models can be applied to this compound in two primary ways:

Discovery: Screening large virtual libraries to identify naturally occurring proteins or peptides that contain the this compound motif or structurally similar sequences with potential biological relevance. mdpi.com

De Novo Design: Generating entirely new peptide sequences based on the this compound template. By making targeted modifications—such as substituting amino acids or altering the sequence length—ML models can optimize for specific functions, like enhanced binding affinity to a target protein or increased stability. Frameworks like CreoPep demonstrate the capability of deep learning to design high-affinity peptide mutants by integrating masked language modeling and energy-based screening. arxiv.org

The application of these computational methods can accelerate the exploration of the functional landscape of this compound, moving beyond the native sequence to a vast space of potentially active analogues. plos.org

Table 1: AI/ML Approaches for this compound Research

| AI/ML Technique | Description | Potential Application for this compound |

|---|---|---|

| Recurrent Neural Networks (RNNs) | Neural networks designed to process sequential data, making them suitable for analyzing amino acid sequences. mdpi.com | Predict the biological activity (e.g., enzyme inhibition) of this compound analogues. |

| BERT (Bidirectional Encoder Representations from Transformers) | A contextual embedding model that analyzes the entire sequence to understand the role of each amino acid. mdpi.com | Generate novel peptide sequences based on the this compound scaffold with improved properties. |

| Generative Adversarial Networks (GANs) | A class of deep learning models where two networks, a generator and a discriminator, compete to produce realistic data. | Design de novo peptides with desired physicochemical characteristics similar to the parent peptide. |

| Molecular Dynamics (MD) Simulations | A computational method for simulating the physical movements of atoms and molecules. | Predict the 3D conformation of this compound and its analogues and how they interact with target proteins. |

Exploration of this compound in Mechanistic Studies of Disease Pathogenesis (Purely Mechanistic, No Clinical)

The specific sequence of this compound, particularly the "His-Asp-Ser" motif, is reminiscent of the catalytic triad (B1167595) found in many hydrolase enzymes, such as serine proteases. pnas.orgnih.gov This suggests the peptide could play a role in biological processes by interacting with or mimicking the active sites of such enzymes. Research into peptide fragments from larger proteins involved in disease provides a framework for exploring the mechanistic role of this tetrapeptide.

A significant area of investigation is neurodegenerative disease. The N-terminal region of the amyloid-β (Aβ) peptide, a key player in Alzheimer's disease, contains a similar sequence. mdpi.com One study investigated an Aβ fragment with the sequence Asp-Ala-Glu-Phe-Arg-His-Asp-Ser (DAEFRHDS). mdpi.com This research explored its interaction with phospholipase A2 (PLA2), an enzyme implicated in neuroinflammation. It was speculated that a high-affinity interaction between Aβ fragments and PLA2 could potentially reduce Aβ aggregation, a central event in Alzheimer's pathogenesis. mdpi.com Another related peptide, β-amyloid (1-11), which incorporates the H-His-Asp-Ser-Gly sequence, is utilized in neurological disease research. chemicalbook.com

Furthermore, the His-Asp-Ser triad is a well-established catalytic motif in enzymes crucial to the virulence of bacterial pathogens. nih.govnih.gov For instance, the O-acetylation of peptidoglycan by bacteria like Streptococcus pneumoniae is a defense mechanism against the host's immune system, and the enzymes responsible often utilize a Ser-His-Asp catalytic triad. nih.govnih.gov Investigating whether this compound can interact with or competitively inhibit such bacterial enzymes offers a purely mechanistic avenue to explore its potential role in host-pathogen interactions, completely separate from any therapeutic application.

Table 2: Potential Mechanistic Roles of Sequences Containing His-Asp-Ser in Disease Pathogenesis

| Disease Context | Interacting Protein/System | Potential Mechanistic Role of the Peptide Sequence | Source |

|---|---|---|---|

| Alzheimer's Disease | Phospholipase A2 (PLA2) | Interaction with the enzyme's hydrophobic binding site, potentially modulating enzyme activity or sequestering the peptide fragment to reduce aggregation. | mdpi.com |

| Bacterial Pathogenesis | Peptidoglycan O-acetyltransferases | Mimicking the substrate or a part of the catalytic site to interfere with the post-translational modification of peptidoglycan, a key component of the bacterial cell wall. | nih.gov |

| General Proteolytic Pathways | Serine Proteases | Acting as a competitive inhibitor or a substrate analogue by binding to the active site containing a similar Ser-His-Asp catalytic triad. | pnas.orgelsevier.es |

High-Resolution Structural Biology Approaches for this compound Complexes (e.g., Cryo-EM, X-ray Crystallography)

Understanding the precise three-dimensional arrangement of this compound when it interacts with biological macromolecules is fundamental to elucidating its function. High-resolution structural biology techniques, namely X-ray crystallography and cryo-electron microscopy (cryo-EM), are the primary tools for achieving atomic-level detail of such complexes.

X-ray crystallography has already provided significant insights into the structural role of the His-Asp-Ser sequence. In a landmark study, the crystal structure of a complex between a PLA2 enzyme and the amyloid-β fragment DAEFRHDS was determined at 2.0 Å resolution. mdpi.com The structure revealed that the peptide binds within the enzyme's hydrophobic channel. mdpi.com Crucially, it detailed specific atomic interactions: the serine residue (Ser8) of the peptide forms hydrogen bonds with the active site residue Asp49 and the backbone of Gly30 in the enzyme, while its backbone oxygen bonds with His48. mdpi.com This provides a definitive structural basis for how a peptide containing the His-Asp-Ser motif engages with an enzyme active site.

Cryo-EM has emerged as a powerful complementary technique, particularly for large or flexible complexes that are difficult to crystallize. It has been used to determine the structures of receptors in complex with peptide ligands. For example, the cryo-EM structure of the glucagon (B607659) receptor bound to a dual-agonist peptide revealed how individual amino acids of the peptide, including histidine, serine, and aspartic acid, anchor it within the receptor's binding pocket through a network of polar and hydrophobic interactions. nih.gov This demonstrates the capability of cryo-EM to resolve the binding modes of peptides in complex membrane proteins, an approach that could be applied to study the interactions of this compound with its biological targets.

Table 3: Crystallographic Data for Aβ Fragment (DAEFRHDS) in Complex with Phospholipase A2

| Parameter | Value |

|---|---|

| PDB Code | 3JQ5 |

| Resolution | 2.0 Å |

| Method | X-ray Diffraction |

| Key Interacting Peptide Residues | His6, Asp7, Ser8 |